molecular formula C28H25N3O2S B2686122 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 866726-68-3

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2686122
CAS No.: 866726-68-3
M. Wt: 467.59
InChI Key: BNVNLIUCDQZKBP-UHFFFAOYSA-N
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Description

This compound is a chromenopyrimidine derivative featuring a sulfanyl acetamide moiety. Its molecular formula is C₃₀H₂₇N₃O₂S, with a molecular weight of 488.0 g/mol (calculated exact mass: 487.1121258 g/mol). Key structural attributes include a 9-methyl-substituted chromenopyrimidine core, a 4-methylphenyl group at position 2, and a 3-methylphenylacetamide side chain linked via a thioether bridge.

Properties

IUPAC Name

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-10-12-20(13-11-17)26-30-27-23(15-21-8-5-7-19(3)25(21)33-27)28(31-26)34-16-24(32)29-22-9-4-6-18(2)14-22/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNLIUCDQZKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-D]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various halogenated compounds, thiols, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, physicochemical properties, and bioactivity correlations.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors Reference
Target Compound 488.0 9-Methyl, 4-methylphenyl, 3-methylphenylacetamide 6.8 5
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 488.0 2-Chlorophenyl instead of 3-methylphenyl 6.8 5
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 523.6 9-Ethoxy, phenyl, 4-methylphenyl 7.2 6
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 506.9 4-Chlorophenyl, 4-fluorophenyl 6.5 5
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 324.8 Diaminopyrimidine core, 4-chlorophenyl 3.1 6

Key Observations:

The ethoxy-substituted analog (XLogP3 = 7.2) exhibits higher lipophilicity due to the bulky ethoxy group, which may enhance membrane binding but reduce aqueous solubility .

The diaminopyrimidine analog (XLogP3 = 3.1) demonstrates significantly lower lipophilicity, likely due to the polar 4,6-diamino groups, which may enhance solubility but limit blood-brain barrier penetration .

Structural Similarity and Pharmacophore Overlap: Molecular similarity analysis (e.g., hierarchical clustering based on bioactivity profiles) reveals that compounds with analogous chromenopyrimidine cores and sulfanyl acetamide linkers cluster together, indicating shared pharmacophoric features such as hydrogen-bond acceptors (sulfur, carbonyl) and aromatic π-π stacking motifs . The 3-methylphenyl group in the target compound may confer steric advantages in binding to enzymes like cyclooxygenase-2 (COX-2), as suggested by bioactivity data from structurally related pyrimidinyl acetamides .

Research Findings:

  • Synthetic Accessibility: The target compound’s yield (80% in a related synthesis) and stability align with trends observed in chromenopyrimidine derivatives, where electron-donating substituents (e.g., methyl) enhance synthetic feasibility compared to halogenated analogs .
  • Crystallographic Insights: Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide reveal planar chromenopyrimidine cores and intramolecular hydrogen bonds between the acetamide NH and pyrimidine N, stabilizing the bioactive conformation .

Biological Activity

The compound 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the pyrimidine derivative class, notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H24N3O2S
  • Molecular Weight : 488.56 g/mol
  • IUPAC Name : 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical for nucleotide synthesis. By binding to DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of purines and pyrimidines essential for DNA and RNA production. This mechanism leads to reduced cellular proliferation and can induce apoptosis in cancer cells.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds with similar structures have shown IC50 values indicating potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. A study demonstrated that a related compound led to increased cleaved PARP and caspase-3 levels while decreasing Bcl-2, suggesting an induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Activity
Dihydrofolate Reductase (DHFR)High affinity binding
Tissue-nonspecific Alkaline Phosphatase (h-TNAP)Significant inhibition observed
Intestinal Alkaline Phosphatase (h-IAP)Comparable to conventional inhibitors

These inhibitory effects contribute to its potential as a therapeutic agent in treating conditions related to dysregulated cell proliferation.

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial properties of this compound against several pathogenic bacteria. Testing against strains such as E. coli and Staphylococcus aureus showed promising results, indicating potential applications in infectious disease management .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving a derivative of this compound demonstrated significant cytotoxic effects on A549 lung cancer cells, with a mechanism involving disruption of microtubule networks and cell cycle arrest at the G2/M phase .
  • Xenograft Models : In vivo studies using xenograft mice models showed that the compound effectively inhibited tumor growth without significant toxicity to normal tissues, reinforcing its potential as a selective anticancer agent .

Pharmacokinetics

Preclinical evaluations suggest favorable pharmacokinetic profiles for compounds in this class, including good absorption and distribution characteristics, which are crucial for therapeutic efficacy .

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